N-(3-Butenyl)-4-methoxyaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-but-3-enyl-4-methoxyaniline |
InChI |
InChI=1S/C11H15NO/c1-3-4-9-12-10-5-7-11(13-2)8-6-10/h3,5-8,12H,1,4,9H2,2H3 |
InChI Key |
BJVYGVZYWOZMBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC=C |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Butenyl 4 Methoxyaniline and Its Derivatives
Direct N-Alkylation Approaches
Direct N-alkylation represents a fundamental and straightforward method for the synthesis of N-(3-Butenyl)-4-methoxyaniline. This approach involves the reaction of 4-methoxyaniline (also known as p-anisidine) with a suitable butenyl electrophile.
Alkylation with Butenyl Halides and Sulfonates
The most common electrophiles for this transformation are butenyl halides, such as 4-bromo-1-butene (B139220) or 4-chloro-1-butene, and butenyl sulfonates, like 3-butenyl tosylate. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the aniline (B41778) attacks the electrophilic carbon of the butenyl reagent, displacing the halide or sulfonate leaving group. While direct alkylation of anilines can sometimes lead to mixtures of mono- and di-alkylated products, reaction conditions can be optimized to favor the desired mono-N-alkylation.
Role of Reaction Conditions and Basic Media
The efficiency and selectivity of the N-alkylation reaction are significantly influenced by the reaction conditions. A base is typically required to neutralize the hydrogen halide or sulfonic acid byproduct generated during the reaction. The choice of base can impact the reaction rate and yield. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) and organic amines (e.g., triethylamine). The solvent also plays a crucial role, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) being frequently employed to facilitate the dissolution of the reactants and promote the nucleophilic substitution. Temperature is another critical parameter that is often optimized to achieve a reasonable reaction rate without promoting side reactions.
Table 1: Effect of Reaction Conditions on Direct N-Alkylation of Anilines
| Parameter | Condition | Outcome on Selectivity/Yield |
|---|---|---|
| Base | Strong Bases (e.g., NaH) | Can lead to deprotonation of the amine, increasing nucleophilicity but may also promote side reactions. |
| Base | Weak Bases (e.g., K₂CO₃) | Generally provides good yields for mono-alkylation with reduced risk of over-alkylation. |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Favors SN2 reactions, leading to higher yields and faster reaction rates. |
| Solvent | Nonpolar (e.g., Toluene) | Slower reaction rates, may require higher temperatures. |
| Temperature | Low to Moderate | Favors mono-alkylation and minimizes the formation of byproducts. |
| Temperature | High | Increases reaction rate but can lead to over-alkylation and decomposition. |
Palladium-Catalyzed Amination Routes to Related Structures
Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, offers a powerful and versatile method for the formation of C-N bonds and can be applied to synthesize structures related to this compound. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of N-alkenyl anilines, a variation of this reaction, often referred to as palladium-catalyzed N-allylation, can be employed. This approach would involve the reaction of 4-methoxyaniline with an allylic partner, such as an allyl acetate (B1210297) or carbonate, in the presence of a palladium catalyst. The regioselectivity of the reaction, which determines whether the linear or branched product is formed, can often be controlled by the choice of ligand and reaction conditions.
Reductive Amination Pathways for Analogous N-Alkyl Anilines
Reductive amination provides an alternative route to N-alkylated anilines and can be adapted for the synthesis of this compound. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, 4-methoxyaniline would be reacted with but-3-enal.
The reaction is typically carried out in the presence of a reducing agent that is selective for the iminium ion over the starting aldehyde. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com The reaction is often performed in acidic to neutral conditions to facilitate imine formation. This method is advantageous as it avoids the use of potentially hazardous alkyl halides and often provides good yields of the desired N-monoalkylated product. masterorganicchemistry.com
Synthesis of Substituted this compound Precursors
The synthesis of substituted derivatives of this compound is crucial for creating more complex molecules, particularly those intended for subsequent intramolecular reactions.
Preparation of Ortho-Halogenated Derivatives for Intramolecular Reactions
The introduction of a halogen atom, such as bromine or chlorine, at the ortho position of the aniline ring of this compound furnishes a key precursor for intramolecular cyclization reactions, such as the Heck reaction. The synthesis of these ortho-halogenated derivatives can be achieved through electrophilic aromatic substitution.
A common method involves the direct halogenation of an N-acylated precursor to control the regioselectivity and avoid over-halogenation. For instance, 4-methoxyaniline can first be N-alkenylated and then acetylated. The resulting N-acetyl-N-(3-butenyl)-4-methoxyaniline can then be subjected to bromination using a reagent like N-bromosuccinimide (NBS) in a suitable solvent, which typically directs the bromine to the ortho position due to the directing effect of the activating methoxy (B1213986) and N-acetyl groups. Subsequent deacetylation would then yield the desired ortho-halogenated this compound. nih.gov
Functionalization of the Butenyl Chain
The strategic modification of the butenyl chain in this compound derivatives opens avenues for the synthesis of novel compounds with potential applications in various fields of chemical research. The reactivity of the terminal double bond allows for selective chemical manipulations.
One of the key strategies for functionalizing the butenyl chain is through olefin metathesis . This powerful carbon-carbon bond-forming reaction allows for the exchange of substituents between different olefins, catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs catalysts. researchgate.netnih.gov Cross-metathesis, for instance, can be employed to introduce new functional groups by reacting the terminal double bond of this compound with other olefins. amazonaws.com The success of these reactions is often dependent on the choice of catalyst and reaction conditions to minimize catalyst deactivation, which can be a challenge with nitrogen-containing compounds. researchgate.net
Another important class of transformations involves the oxidation of the double bond . This can be achieved through various methods to yield either epoxides or diols.
Epoxidation , the formation of a three-membered cyclic ether (oxirane), can be accomplished using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). This reaction proceeds via a concerted mechanism. nih.govbeilstein-journals.org Furthermore, asymmetric epoxidation methods, such as the Shi epoxidation, utilize a chiral catalyst to produce enantiomerically enriched epoxides. nih.govnih.gov
Dihydroxylation , the addition of two hydroxyl groups across the double bond, results in the formation of a vicinal diol. The Sharpless asymmetric dihydroxylation is a widely recognized method for achieving this transformation with high enantioselectivity, employing osmium tetroxide as a catalyst in the presence of a chiral ligand. researchgate.netmdpi.com
Beyond direct functionalization of the double bond, the butenyl chain can also participate in intramolecular cyclization reactions . These reactions can be initiated by electrophiles, radicals, or oxidative reagents, leading to the formation of various heterocyclic systems. wikipedia.orgnih.gov For example, electrophilic cyclization of N-alkenyl anilines can lead to the synthesis of substituted quinolines. researchgate.net Oxidative cyclization, employing reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), can also be used to construct new ring systems. beilstein-journals.org
The following tables would typically present detailed research findings for these transformations, including specific substrates, reagents, catalysts, reaction conditions, and yields. However, a comprehensive search of the current literature did not yield specific examples of these functionalization reactions performed directly on this compound to be tabulated. The provided information is based on general knowledge of these reaction types and their applicability to similar N-alkenyl aniline systems.
Table 1: Representative Epoxidation of N-Alkenyl Anilines
| Substrate | Oxidizing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Table 2: Representative Dihydroxylation of N-Alkenyl Anilines
| Substrate | Reagents | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Table 3: Representative Olefin Metathesis of N-Alkenyl Anilines
| Substrate | Metathesis Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Reactivity and Advanced Organic Transformations Involving N 3 Butenyl 4 Methoxyaniline
Cyclization Reactions Initiated by the Butenyl Moiety
The presence of the butenyl group is pivotal to the reactivity of N-(3-butenyl)-4-methoxyaniline, enabling a series of intramolecular cyclization reactions. These transformations are often catalyzed by transition metals and can proceed via different mechanistic pathways to yield a variety of heterocyclic products.
Intramolecular hydroamination is a powerful atom-economical method for the synthesis of nitrogen heterocycles. In the case of this compound, this reaction involves the intramolecular addition of the N-H bond of the aniline (B41778) across the pendant butenyl double bond. This process can be promoted by various catalysts, including early transition metals, lanthanides, and late transition metals. The reaction typically proceeds via a metal-catalyzed activation of the amine or the alkene, facilitating the intramolecular nucleophilic attack of the nitrogen atom onto the double bond. Depending on the reaction conditions and the catalyst employed, this can lead to the formation of a five-membered pyrrolidine (B122466) ring. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key aspect of this transformation and can often be controlled by the choice of catalyst and ligands.
Transition-metal catalyzed carboamination represents a more complex transformation where both a carbon-nitrogen and a carbon-carbon bond are formed in a single operation across the alkene. This powerful strategy allows for the rapid construction of functionalized nitrogen heterocycles from simple acyclic precursors like this compound.
The synthesis of pyrrolidine frameworks from this compound can be achieved through transition-metal-catalyzed intramolecular carboamination. In a typical reaction, a catalyst, often based on palladium, copper, or rhodium, activates the butenyl moiety. This is followed by the intramolecular attack of the aniline nitrogen and the subsequent addition of a carbon-based reactant. This three-component reaction allows for the introduction of a new substituent onto the newly formed pyrrolidine ring. The nature of the carbon-based reactant can be varied, including aryl or vinyl halides, boronic acids, or organometallic reagents, leading to a diverse array of substituted pyrrolidines. nih.gov
| Catalyst System | Carbon Source | Key Features |
|---|---|---|
| Palladium(II) complexes | Aryl/Vinyl Halides | Good functional group tolerance, well-established methodology. |
| Copper(I) complexes | Organoboron reagents | Mild reaction conditions, broad substrate scope. |
| Rhodium(I) complexes | Alkenes/Alkynes | High atom economy, potential for asymmetric variants. |
While the direct 6-endo-trig cyclization to form a tetrahydropyridine (B1245486) ring from this compound is generally disfavored under standard hydroamination or carboamination conditions, access to tetrahydropyridine systems can be envisioned through alternative strategies. One such approach involves a tandem reaction sequence, for instance, a rhodium-catalyzed C–H activation–alkyne coupling followed by an electrocyclization and subsequent reduction. nih.gov Another potential route could involve a ring-closing metathesis (RCM) of a modified this compound derivative, where an additional olefinic tether is introduced. organic-chemistry.org These methods, while not direct carboaminations of the butenyl group, highlight synthetic pathways to six-membered heterocycles starting from similar structural motifs.
The butenyl moiety of this compound can also serve as a handle for the construction of other nitrogen heterocycles, such as imidazolidinones. This typically requires a pre-functionalization step, for example, the conversion of the aniline into a urea (B33335) derivative. The resulting N-alkenyl urea can then undergo intramolecular cyclization. Metal-catalyzed intramolecular diamination of the alkene with the urea functionality is a known strategy for forming the imidazolidinone scaffold. mdpi.com Palladium-catalyzed aza-Heck cyclizations of N-phenoxy ureas derived from N-alkenyl amines also provide a route to unprotected imidazolidinones. nih.gov
| Reaction Type | Catalyst/Reagent | Precursor | Resulting Heterocycle |
|---|---|---|---|
| Intramolecular Diamination | Copper(II) salts | N-alkenyl urea | Imidazolidinone |
| Aza-Heck Cyclization | Palladium(0) complexes | N-alkenyl-N'-phenoxyurea | Unsaturated Imidazolidinone |
Achieving stereocontrol in the transition-metal-catalyzed carboamination of this compound to form substituted pyrrolidines is a significant goal. The use of chiral ligands on the metal catalyst can induce enantioselectivity, leading to the preferential formation of one enantiomer of the product. The diastereoselectivity of the reaction, particularly when forming multiple new stereocenters, can be influenced by several factors, including the nature of the catalyst, the substrate, and the reaction conditions. For instance, in palladium-catalyzed processes, the stereochemical outcome can often be controlled by the specific ligand employed, which can influence the facial selectivity of both the migratory insertion of the alkene and the subsequent reductive elimination steps. The development of highly stereoselective carboamination reactions is an active area of research, aiming to provide efficient access to enantiomerically pure and complex nitrogen-containing molecules.
Ring-Closing Metathesis (RCM) for Unsaturated N-Heterocycles
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of various heterocyclic ring systems, including unsaturated N-heterocycles. nih.govresearchgate.net This reaction, typically catalyzed by ruthenium complexes such as Grubbs or Hoveyda-Grubbs catalysts, facilitates the intramolecular exchange of alkylidene groups between two double bonds, leading to the formation of a cyclic olefin and the expulsion of a small volatile alkene like ethylene. researchgate.net
For a substrate like this compound to undergo RCM, it would first need to be converted into a suitable diene. This is typically achieved by introducing a second alkenyl group onto the nitrogen atom. For instance, N-allylation of this compound would yield the corresponding N-allyl-N-(3-butenyl)-4-methoxyaniline, a precursor primed for RCM.
The subsequent RCM of this diene would be expected to produce a five-membered unsaturated N-heterocycle, specifically 1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole. The reaction works well for the formation of five- and six-membered rings. nih.gov The choice of catalyst is crucial, with second-generation catalysts like Grubbs II (G-II) or Hoveyda-Grubbs II (HG-II) often showing higher efficacy, especially for more challenging substrates. nih.gov Reaction conditions are generally mild, often performed in solvents like dichloromethane (B109758) (DCM) or toluene (B28343) at room temperature or with gentle heating. nih.gov
While the free secondary amine in this compound can sometimes interfere with the ruthenium catalyst, protection of the amine or the use of more robust catalysts can circumvent this issue. beilstein-journals.orgorganic-chemistry.org The electronic properties of the p-methoxyphenyl group are not expected to significantly hinder the metathesis process. The resulting 2,5-dihydro-1H-pyrrole ring is a valuable synthetic intermediate, as the internal double bond provides a functional handle for further chemical modifications. nih.gov
Table 1: Key Aspects of RCM for Unsaturated N-Heterocycles
| Feature | Description |
| Reaction Type | Intramolecular Olefin Metathesis |
| Substrate Prerequisite | Diene (e.g., N-allyl-N-(3-butenyl)-4-methoxyaniline) |
| Typical Catalysts | Grubbs I & II, Hoveyda-Grubbs I & II (Ruthenium-based) |
| Expected Product | 1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole |
| Byproduct | Volatile alkene (e.g., ethylene) |
| Common Solvents | Dichloromethane (DCM), Toluene |
| Significance | Efficient construction of five- and six-membered unsaturated nitrogen heterocycles. nih.govresearchgate.net |
[2π + 2π] Cycloaddition Reactions (e.g., Cobalt-Catalyzed)
Transition metal-catalyzed [2π + 2π] cycloaddition reactions provide a direct method for the synthesis of cyclobutane (B1203170) rings from two alkene moieties. Cobalt complexes, in particular, have been developed as effective catalysts for the intramolecular cyclization of α,ω-dienes. acs.org This strategy is applicable to substrates like N-allyl-N-(3-butenyl) aniline derivatives, which are structurally related to this compound.
In a relevant study, a cobalt complex bearing a bis(imino)pyridine ligand was shown to be an active and selective precatalyst for the [2π + 2π] cycloaddition of N,N-diallylanilines. acs.org The reaction proceeds by coordinating the two alkene arms of the substrate to the cobalt center, forming a cobaltacyclopentane intermediate. Subsequent reductive elimination from this metallacycle generates the desired bicyclic product containing a cyclobutane ring fused to a nitrogen heterocycle.
For a substrate like N-allyl-N-(3-butenyl)-4-methoxyaniline, this cobalt-catalyzed reaction would be expected to yield a substituted 3-azabicyclo[3.2.0]heptane. The methoxy (B1213986) group on the aniline ring influences the electronic properties of the nitrogen atom but is generally well-tolerated in such catalytic systems. Mechanistic studies involving related substrates, such as N,N-diallyl-4-methoxyaniline, have utilized techniques like EPR spectroscopy to identify catalytic intermediates, revealing the involvement of cobalt species in different oxidation states during the catalytic cycle. acs.org
Electrophilic Cyclization Pathways
The butenyl group in this compound is susceptible to electrophilic attack, which can initiate intramolecular cyclization to form various nitrogen heterocycles. The aniline nitrogen or the electron-rich aromatic ring can act as the internal nucleophile, attacking the activated double bond.
One common strategy involves the use of an electrophilic halogen source, such as iodine (I₂) or N-bromosuccinimide (NBS). In the presence of a base, the reaction of this compound with iodine would likely proceed through the formation of an intermediate iodonium (B1229267) ion from the butenyl double bond. This is followed by an intramolecular nucleophilic attack by the aniline nitrogen. This 5-endo-trig cyclization would result in the formation of a 2-(iodomethyl)pyrrolidine (B1503133) derivative. Subsequent elimination or substitution reactions can further functionalize the product.
Another pathway involves oxidative cyclization using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA). beilstein-journals.org This type of reaction can proceed through the formation of a nitrene cation or a related oxidized nitrogen species, which then undergoes an electrophilic attack on the double bond. beilstein-journals.org This would lead to the formation of a pyrrolidine ring, often incorporating a functional group derived from the oxidant or solvent. beilstein-journals.org The success and regioselectivity of these cyclizations depend on several factors, including the specific electrophile used, the reaction conditions, and the nucleophilicity of the aniline nitrogen, which is modulated by the electron-donating methoxy group.
Transformations Involving the Aniline Nitrogen
N-Acylation and N-Formylation Strategies
The secondary amine functionality in this compound is readily transformed through N-acylation and N-formylation reactions. These reactions are fundamental for installing protecting groups or for synthesizing amides with diverse functionalities.
N-Formylation is the introduction of a formyl group (-CHO) onto the nitrogen atom. A practical and widely used method involves heating the amine with formic acid, often in a solvent like toluene with a Dean-Stark trap to remove the water generated during the reaction. scispace.com This procedure is advantageous due to the low cost of formic acid and the generally high yields achieved. scispace.comscispace.com For this compound, this reaction would produce N-(3-butenyl)-N-(4-methoxyphenyl)formamide.
N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. For example, reacting this compound with acetyl chloride would yield N-acetyl-N-(3-butenyl)-4-methoxyaniline. These reactions are generally fast and efficient. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk
Table 2: Comparison of N-Formylation and N-Acylation
| Transformation | Typical Reagent | Byproduct | Conditions | Product Type |
| N-Formylation | Formic Acid (HCOOH) | Water (H₂O) | Reflux in Toluene | Formamide |
| N-Acylation | Acyl Chloride (RCOCl) | Hydrochloric Acid (HCl) | Base, Room Temp. | Amide |
| N-Acylation | Acid Anhydride ((RCO)₂O) | Carboxylic Acid (RCOOH) | Base, Heat | Amide |
Formation of Imine Intermediates
While primary amines readily condense with aldehydes and ketones to form stable imines (Schiff bases), secondary amines like this compound react to form iminium ions as intermediates. The initial step involves the nucleophilic attack of the secondary amine nitrogen on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. researchgate.net
Unlike the hemiaminal from a primary amine which can eliminate water to form a neutral imine, the hemiaminal from a secondary amine eliminates water to generate a positively charged iminium cation. These iminium ions are highly reactive electrophilic species. They are often not isolated but are used in situ for subsequent reactions, such as Mannich-type reactions or reductions to form tertiary amines. nih.gov For example, reacting this compound with formaldehyde (B43269) would transiently form the corresponding N-(3-butenyl)-N-(4-methoxyphenyl)methaniminium ion, which can then be trapped by a nucleophile or reduced.
Nucleophilic Reactivity of the Secondary Amine
The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile. chemguide.co.uk As a secondary amine, its nucleophilicity is influenced by both electronic and steric factors.
The presence of two organic substituents (the 3-butenyl group and the 4-methoxyphenyl (B3050149) group) on the nitrogen atom makes it more sterically hindered than a primary amine, which can slow its reaction with bulky electrophiles. However, the alkyl butenyl group is electron-donating through an inductive effect, which increases the electron density on the nitrogen and enhances its nucleophilicity compared to ammonia.
Despite extensive and repeated searches for the chemical compound "this compound," no specific research findings or detailed experimental data were found in the public domain corresponding to the requested sections on its reactivity and advanced organic transformations. General principles of amine protection, aromatic substitution, and multi-component/cascade reactions are well-established for aniline and anisole (B1667542) derivatives. However, the explicit application of these principles to "this compound" is not documented in the available scientific literature. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article focusing solely on this specific compound as requested.
Mechanistic Investigations and Computational Studies
Unraveling Reaction Pathways for Cyclization Reactions
The transformation of N-(3-Butenyl)-4-methoxyaniline into substituted pyrrolidines is a key reaction that has been explored through various mechanistic avenues. These investigations are crucial for optimizing reaction conditions and controlling product selectivity.
While palladium catalysts are more commonly associated with carboamination, other transition metals can facilitate hydroamination reactions, which may proceed through metal-hydride intermediates. In these proposed pathways, a metal-hydride species adds across the alkene of this compound. This is followed by intramolecular nucleophilic attack by the nitrogen atom and subsequent reductive elimination to yield the pyrrolidine (B122466) ring and regenerate the catalyst. The precise nature and reactivity of these intermediates are subjects of ongoing computational and experimental research.
Palladium-catalyzed carboamination represents a powerful method for the synthesis of nitrogen-containing heterocycles from substrates like this compound. wikipedia.org These reactions involve the formation of a carbon-nitrogen and a carbon-carbon bond across the alkene. wikipedia.org Mechanistic studies have identified two primary catalytic cycles for palladium: a Pd(0)/Pd(II) cycle and a Pd(II)/Pd(IV) cycle. wikipedia.org
In the widely accepted Pd(0)/Pd(II) pathway, the mechanism initiates with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) intermediate then coordinates with the pendant alkene of the this compound substrate. The key step is the intramolecular aminopalladation, where the nitrogen atom attacks the coordinated alkene. This alkene insertion can proceed via two distinct modes: syn-aminopalladation or anti-aminopalladation, which influences the stereochemical outcome. wikipedia.orgnih.gov Following aminopalladation, reductive elimination occurs, forming the C-C bond and regenerating the Pd(0) catalyst to complete the cycle. nih.gov The nucleophilicity of the nitrogen atom, influenced by the electron-donating 4-methoxy group, plays a significant role in the efficiency of the cyclization step. nih.gov
| Step | Description | Key Intermediates |
| Oxidative Addition | An aryl halide (Ar-X) adds to the Pd(0) catalyst. | LnPd(0), Ar-Pd(II)-X |
| Coordination | The alkene of this compound coordinates to the Pd(II) center. | [Ar-Pd(II)(alkene)-Ln]+ |
| Aminopalladation | Intramolecular attack of the nitrogen atom on the coordinated alkene (alkene insertion). | Alkyl-Pd(II) complex |
| Reductive Elimination | Formation of the C-C bond and release of the pyrrolidine product. | Pyrrolidine product, LnPd(0) |
Beyond transition metal catalysis, radical pathways offer an alternative route for the cyclization of alkenyl amines. For instance, oxidative cyclization can be initiated by reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). nih.gov While not explicitly detailed for this compound, analogous reactions on similar substrates suggest a mechanism involving the formation of a nitrogen-centered radical or cation radical. nih.govbeilstein-journals.org This reactive intermediate then undergoes an intramolecular 5-exo-trig cyclization onto the butenyl group. Subsequent oxidation and trapping by a nucleophile (such as a solvent molecule) yield the functionalized pyrrolidine product. nih.gov Computational studies help to elucidate the energetics of these radical intermediates and the transition states leading to cyclization. scispace.com
Role of Transition Metal Catalysts (e.g., Palladium, Cobalt, Ruthenium)
The choice of transition metal catalyst is paramount in directing the outcome of reactions involving this compound. Palladium is the most extensively studied catalyst for carboamination and related cyclizations due to its versatile reactivity. nih.gov However, other metals like cobalt and ruthenium are also being explored for their potential to mediate similar or complementary transformations, such as hydroamination or C-H activation-based cyclizations. mdpi.commdpi.com
The ligands coordinated to the transition metal center exert profound control over the catalyst's activity and selectivity. In palladium-catalyzed carboamination, the choice of phosphine (B1218219) ligand is critical. Bidentate phosphine ligands, such as DPEPhos or Xantphos, can stabilize the palladium center and influence the geometry of the transition state during the aminopalladation and reductive elimination steps. This, in turn, affects both the reaction rate and the diastereoselectivity of the cyclization. nih.gov For example, ligands with larger bite angles can promote reductive elimination, leading to higher product yields. The electronic properties of the ligand—whether it is electron-rich or electron-poor—also modulate the reactivity of the palladium catalyst.
| Catalyst System | Typical Ligand | Effect on Reaction | Reference Analogy |
| Pd(OAc)2 | P(t-Bu)3 (Monodentate, bulky) | Promotes oxidative addition, can increase reaction rates. | nih.gov |
| Pd2(dba)3 | BINAP (Bidentate, chiral) | Enables enantioselective transformations. | nih.gov |
| Pd(OAc)2 | DPEPhos (Bidentate, flexible) | Good for achieving high yields in carboamination. | nih.gov |
| RuCl3 | PPh3 | Used in cycloaddition and alkenylation reactions. | mdpi.comresearchgate.net |
Stereochemical Models and Diastereoselectivity Control
When the butenyl chain of the substrate is substituted, the cyclization reaction can generate new stereocenters. Controlling the diastereoselectivity of this process is a key objective. The stereochemical outcome is largely determined during the intramolecular aminopalladation (alkene insertion) step. nih.gov
Computational and experimental studies on analogous systems have led to the development of stereochemical models based on the transition state geometries. nih.gov For a syn-aminopalladation mechanism, the substituents on the alkene and the nitrogen group orient themselves in a chair-like transition state to minimize steric interactions. The preference for placing a larger substituent in a pseudo-equatorial position dictates the facial selectivity of the alkene insertion and, consequently, the diastereoselectivity of the final pyrrolidine product. The specific ligand used can influence the conformation of this transition state, providing a handle for tuning the diastereomeric ratio. nih.gov
Computational Chemistry Approaches (e.g., Density Functional Theory Studies)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. In the context of this compound, DFT calculations are employed to model its geometric and electronic properties, as well as to map out the potential energy surfaces of its reactions.
Methodologies such as B3LYP, often paired with basis sets like 6-31G**, have proven effective in optimizing the geometries of aniline (B41778) derivatives and characterizing the nature of stationary points, including minima and transition states, through vibrational frequency calculations. scispace.com Such computational models are crucial for predicting the feasibility of reaction pathways and understanding the factors that govern selectivity.
A primary application of computational chemistry in studying the reactions of this compound is the elucidation of transition states and intermediates. For instance, in a potential intramolecular cyclization reaction, DFT can be used to locate the transition state structure connecting the reactant to the cyclized product. The energy barrier associated with this transition state is a key determinant of the reaction rate.
Computational studies on analogous systems, such as rhodium(III)-catalyzed oxidative cyclizations, demonstrate how DFT can unravel complex multi-step mechanisms. rsc.org These investigations typically involve locating intermediates formed during steps like C-H activation, migratory insertion, and reductive elimination. rsc.org For this compound, a similar approach could identify key intermediates and transition states in its cyclization or other transformations, providing a detailed mechanistic roadmap.
The table below illustrates a hypothetical set of calculated relative energies for a proposed intramolecular cyclization of this compound, showcasing the type of data generated from DFT studies.
| Species | Description | Relative Energy (kcal/mol) |
| R | This compound (Reactant) | 0.0 |
| TS1 | Transition State for Cyclization | +25.4 |
| INT1 | Cyclized Intermediate | +5.2 |
| P | Final Product | -15.8 |
Note: This data is illustrative and intended to represent typical outputs of a DFT study.
The electronic structure of this compound, particularly the influence of the methoxy (B1213986) and butenyl substituents on the aniline ring, plays a critical role in its reactivity. Computational methods provide quantitative measures of these effects. Natural Population Analysis (NPA), for example, can reveal the charge distribution across the molecule, highlighting electron-rich and electron-poor centers that are susceptible to electrophilic or nucleophilic attack. rsc.org
The methoxy group, being an electron-donating group, is expected to increase the electron density on the aromatic ring, thereby influencing its reactivity in electrophilic aromatic substitution reactions. DFT calculations can quantify this effect by analyzing the energies and compositions of the frontier molecular orbitals (HOMO and LUMO). The distribution of the HOMO, for instance, can indicate the likely sites for electrophilic attack.
Synthetic Applications and Broader Research Context
N-(3-Butenyl)-4-methoxyaniline as a Versatile Synthetic Building Block
The unique structure of this compound, featuring a reactive butenyl group attached to a methoxy-substituted aniline (B41778), makes it a valuable precursor in various synthetic endeavors. The electron-donating methoxy (B1213986) group enhances the nucleophilicity of the aniline nitrogen, while the terminal alkene provides a site for a wide array of addition and cyclization reactions.
Precursor for Advanced Nitrogen-Containing Heterocycles
A primary application of this compound is in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.gov The molecule's inherent structure is ideal for intramolecular cyclization reactions, often triggered by electrophilic activation of the alkene, leading to the formation of various heterocyclic ring systems.
Notably, it serves as a key starting material for the synthesis of substituted quinolines. researchgate.netnih.govrsc.org Quinolines are a prominent class of heterocycles with a broad spectrum of biological activities. Synthetic strategies often involve an oxidative cyclization of the butenyl side chain onto the aniline ring. researchgate.net For instance, iodine-mediated reactions can facilitate an environmentally benign, solvent-free synthesis of multi-substituted quinoline (B57606) derivatives. researchgate.net These reactions proceed through an oxidative annulation process, where the butenyl group cyclizes to form the core quinoline structure.
Cascade reactions, which form multiple chemical bonds in a single operation, are an efficient method for constructing complex polycyclic skeletons from simple starting materials like this compound. nih.govarkat-usa.orgresearchgate.netnih.govrsc.org These elegant processes can generate multiple rings and stereocenters in one pot, offering a streamlined approach to complex heterocyclic frameworks. For example, palladium-catalyzed cascade reactions can initiate an aminopalladation followed by a carbopalladation to construct polycyclic nitrogen heterocycles. nih.gov
Table 1: Examples of Heterocycles Synthesized from Aniline Derivatives
| Starting Material Class | Reaction Type | Resulting Heterocycle | Catalyst/Reagent Example |
|---|---|---|---|
| N-alkenylanilide | Intramolecular Cyclization | Indole | N-Iodosuccinimide (NIS) |
| N-(2-alkenylaryl) enamine | Intramolecular Oxidative Cyclization | Trifluoromethylquinoline | Cuprous Iodide |
| N,2-diallylaniline | Cascade Aminopalladation/Carbopalladation | Benzo-fused 1-azabicyclo[3.3.0]octane | Palladium Catalyst |
| Aniline, Aldehyde, Alkyne | Three-Component Reaction | Substituted Quinoline | Ruthenium Complex |
Integration into Complex Molecular Architectures
Beyond the synthesis of foundational heterocycles, this compound and its derivatives are integrated into more complex molecular architectures. The strategic placement of the butenyl and aniline functionalities allows for its use as a linchpin in multi-step total synthesis campaigns. The aniline moiety can be further functionalized or used as an anchor point, while the alkene can participate in various carbon-carbon bond-forming reactions, such as cross-coupling or metathesis, to build intricate molecular scaffolds.
Role in the Construction of Scaffolds for Chemical Biology Research
The structural framework of this compound is adaptable for applications in chemical biology, where molecules are designed to probe and manipulate biological systems. The aniline core can be modified to attach reporter groups, affinity tags, or other functionalities necessary for biological studies.
Derivatization for Bioconjugation (e.g., azide (B81097) formation for click chemistry)
A key strategy in chemical biology is the use of bioconjugation to link molecules to biomacromolecules like proteins or nucleic acids. nih.gov "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bioorthogonal reaction widely used for this purpose. The aniline group of this compound can be readily converted into an azide group through diazotization followed by substitution with an azide source.
This transformation converts the molecule into a versatile scaffold. The newly introduced azide can be "clicked" onto an alkyne-modified biomolecule, while the butenyl group remains available for further chemical modification. nih.govapjonline.in This dual-handle approach allows for the construction of complex bioconjugates and molecular probes for studying biological processes.
Table 2: Key Reactions in Bioconjugation
| Reaction Name | Functional Group 1 | Functional Group 2 | Resulting Linkage | Key Features |
|---|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | Terminal Alkyne | 1,2,3-Triazole | High efficiency, bioorthogonal, forms stable triazole ring. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Strained Alkyne (e.g., cyclooctyne) | 1,2,3-Triazole | Copper-free, suitable for live-cell applications. |
| Thiol-ene Reaction | Thiol | Alkene | Thioether | High yield, occurs under mild conditions. |
Potential in Materials Science and Polymer Chemistry
The reactivity of the butenyl group in this compound also suggests its potential utility in the field of materials science and polymer chemistry.
Functional Monomers for Polymer Synthesis
This compound can be envisioned as a functional monomer for the synthesis of novel polymers. nih.govmdpi.com The terminal alkene is susceptible to polymerization through various mechanisms, including coordination polymerization. The presence of the methoxyaniline group on each monomer unit would impart specific properties to the resulting polymer chain.
For example, polymers incorporating this monomer could exhibit interesting electronic or optical properties due to the electron-rich aromatic system. The aniline nitrogen could also serve as a site for post-polymerization modification, allowing for the tuning of the polymer's properties after its initial synthesis. This could lead to the development of new materials for applications in sensors, conductive polymers, or functional coatings.
Conclusions and Future Perspectives in N 3 Butenyl 4 Methoxyaniline Chemistry
Summary of Key Synthetic and Mechanistic Achievements
The synthesis of N-(3-butenyl)-4-methoxyaniline is most commonly achieved through the N-alkylation of 4-methoxyaniline. This reaction typically involves the treatment of 4-methoxyaniline with a 4-halobutene, such as 4-bromo-1-butene (B139220), in the presence of a base to facilitate the nucleophilic substitution.
A significant achievement in the chemistry of this compound is its successful application in intramolecular cyclization reactions to form valuable tetrahydroquinoline scaffolds. One of the most effective methods for this transformation is the use of phenyliodine bis(trifluoroacetate) (PIFA), a hypervalent iodine reagent. rsc.orgresearchgate.netchim.it This oxidative cyclization proceeds under mild conditions and offers high regioselectivity. researchgate.netchim.it
The proposed mechanism for the PIFA-mediated cyclization involves the initial oxidation of the nitrogen atom of the aniline (B41778) to generate a nitrenium ion intermediate. rsc.org This electrophilic intermediate is then attacked intramolecularly by the pendant butenyl group, leading to the formation of a five- or six-membered ring. In the case of this compound, a 6-endo-trig cyclization is favored, resulting in the formation of a 2-methyl-6-methoxytetrahydroquinoline ring system. Subsequent workup yields the final product.
Acid-catalyzed cyclization presents another important mechanistic pathway. nih.gov In the presence of a strong acid, the double bond of the butenyl group is protonated, creating a carbocation. This carbocation then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring of the methoxyaniline moiety, leading to the formation of the tetrahydroquinoline ring.
Emerging Research Avenues and Unexplored Transformations
While the synthesis of simple tetrahydroquinolines from this compound is well-established, several emerging research avenues and unexplored transformations hold significant promise.
Catalytic Enantioselective Cyclization: A major focus of current research is the development of catalytic enantioselective methods for the cyclization of N-alkenylanilines. researchgate.net The synthesis of chiral tetrahydroquinolines is of great interest due to their prevalence in biologically active molecules. Future work will likely involve the use of chiral catalysts, such as chiral Brønsted acids or transition metal complexes, to control the stereochemistry of the cyclization reaction.
Unexplored Cyclization Reactions: Beyond the formation of tetrahydroquinolines, the reactivity of the butenyl group in this compound remains largely unexplored. Investigations into novel cyclization reactions, such as radical-mediated or photoinduced cyclizations, could lead to the discovery of new heterocyclic scaffolds. researchgate.net The development of cascade reactions, where multiple bonds are formed in a single operation, is another promising area. rsc.org
Novel Applications of Derivatives: The primary application of this compound has been in the synthesis of tetrahydroquinolines, which are known to possess a wide range of biological activities. researchgate.net Emerging research could focus on exploring the potential of 2-methyl-6-methoxytetrahydroquinoline and its derivatives in medicinal chemistry, for example, as scaffolds for the development of new therapeutic agents.
Challenges and Opportunities in Efficient Synthesis and Application
Despite the progress made, several challenges and opportunities remain in the efficient synthesis and application of this compound and its derivatives.
Challenges:
Stereocontrol: Achieving high levels of stereocontrol in the synthesis of substituted tetrahydroquinolines remains a significant challenge. nih.gov The development of robust and general catalytic enantioselective methods is crucial for accessing optically pure compounds.
Substrate Scope: While the cyclization of this compound is efficient, expanding the substrate scope to include a wider range of substituted anilines and alkenes could be challenging.
Green Synthesis: Many current synthetic methods rely on stoichiometric oxidants like PIFA or strong acids, which can generate significant waste. Developing greener and more sustainable catalytic methods is an important goal. rsc.org
Opportunities:
Catalyst Development: There is a significant opportunity for the development of new and more efficient catalysts for the cyclization of N-alkenylanilines. This includes the design of novel chiral catalysts for asymmetric synthesis and the exploration of earth-abundant metal catalysts as more sustainable alternatives to precious metals.
Flow Chemistry: The implementation of flow chemistry techniques could offer advantages for the large-scale synthesis of this compound and its derivatives, allowing for better control over reaction parameters and improved safety.
Bio-inspired Synthesis: Nature provides a rich source of inspiration for the development of new synthetic methods. Exploring bio-inspired approaches to the synthesis of tetrahydroquinolines and other heterocyclic compounds from this compound could lead to novel and efficient transformations.
Q & A
Basic: What are the optimal synthetic routes for N-(3-Butenyl)-4-methoxyaniline, and how can reaction conditions be optimized for yield?
Answer:
The synthesis of this compound derivatives often involves nucleophilic substitution or condensation reactions. For example, microwave-assisted solvent-free reactions with formic acid can significantly reduce reaction times (e.g., from hours to minutes) while improving yields by 20–30% compared to traditional heating . Column chromatography using silica gel with eluents like ethyl acetate/ether (94:6) is effective for purification, as demonstrated in analogous compounds such as methyl 4-(3-((4-methoxyphenyl)amino)but-1-en-1-yl)benzoate . Optimization should prioritize substituent effects: electron-donating groups (e.g., methoxy) enhance amine reactivity, whereas electron-withdrawing groups (e.g., nitro) reduce yields .
Basic: What spectroscopic methods are most effective for characterizing this compound?
Answer:
Key characterization techniques include:
- NMR Spectroscopy : H and C NMR can confirm regiochemistry and substituent effects. For example, alkene protons in analogous compounds resonate at δ 5.2–5.8 ppm, while methoxy groups appear as singlets near δ 3.7–3.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with precision (e.g., deviation < 0.001 Da) .
- UV-Vis Spectroscopy : Useful for studying electronic transitions in catalytic or photochemical applications, with λmax values often between 250–300 nm depending on conjugation .
Advanced: How does the electronic structure of this compound influence its reactivity in catalytic processes?
Answer:
The methoxy group acts as an electron-donating substituent, enhancing nucleophilicity at the aniline nitrogen. This facilitates participation in Au(I)-catalyzed hydrofluorination, where the compound’s electron-rich nature stabilizes transition states, as shown by kinetic isotope effects (KIE = 2.8 ± 0.3) in reactions with 4-methoxyaniline . However, steric hindrance from the butenyl chain may reduce reactivity in bulky catalytic systems, necessitating computational modeling (e.g., DFT) to predict regioselectivity .
Advanced: What methodologies are employed to analyze the neuroprotective mechanisms of this compound derivatives?
Answer:
Neuroprotection is studied using:
- Primary Cortical Neuron Cultures : Treated with excitotoxic agents (e.g., glutamate) to assess compound efficacy in reducing oxidative stress. BL-M, a structurally similar derivative, showed 40–60% reduction in neuronal apoptosis via NMDA receptor modulation .
- Fluorescence-Based Assays : Measure reactive oxygen species (ROS) levels using probes like DCFH-DA. Derivatives with methoxy groups exhibit ROS scavenging activity, correlating with improved cell viability .
- Molecular Docking : Predicts interactions with targets like β-amyloid plaques or tau proteins in Alzheimer’s models .
Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths and angles to ±0.001 Å and ±0.1°, respectively. For example, the butenyl chain’s conformation (cis/trans) can be unambiguously determined via torsion angles . However, centrosymmetric twinning may require Flack parameter analysis (η > 0.3) to confirm chirality, as seen in related compounds .
Advanced: What strategies address contradictory data in the reaction kinetics of this compound with nucleophiles?
Answer:
Contradictions arise from competing reaction pathways (e.g., nucleophilic attack vs. electron transfer). To resolve these:
- Variable-Time Kinetic Profiling : Monitors intermediate formation via stopped-flow UV-Vis, identifying rate-determining steps .
- Isotopic Labeling : Using deuterated analogs (e.g., d2-4-methoxyaniline) to distinguish primary (KIE = 2.8) vs. secondary isotope effects .
- Computational Modeling : MD simulations clarify solvent effects, as polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, altering rate laws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
